molecular formula C13H21BO3 B14034244 (1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester

(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester

Cat. No.: B14034244
M. Wt: 236.12 g/mol
InChI Key: CDAJPKAZLOWHRH-UHFFFAOYSA-N
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Description

(1R,5S)-8-Oxabicyclo[321]oct-3-EN-3-ylboronic acid pinacol ester is a boronic ester derivative with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester typically involves the reaction of a suitable boronic acid with pinacol in the presence of a catalyst. One common method is the palladium-catalyzed borylation of alkenes, which provides a straightforward route to the desired boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.

    Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Biaryl compounds or other substituted derivatives.

Scientific Research Applications

(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction is crucial for its biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid: Similar structure but without the pinacol ester group.

    (1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid methyl ester: Similar structure with a methyl ester group instead of pinacol ester.

Uniqueness

(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester is unique due to its specific bicyclic structure and the presence of the pinacol ester group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C13H21BO3

Molecular Weight

236.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(8-oxabicyclo[3.2.1]oct-2-en-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3

InChI Key

CDAJPKAZLOWHRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3

Origin of Product

United States

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